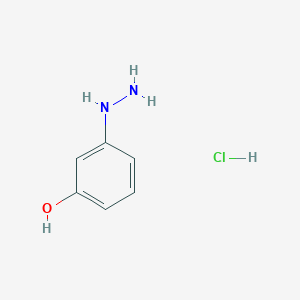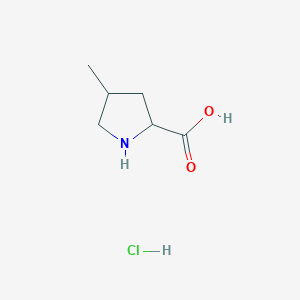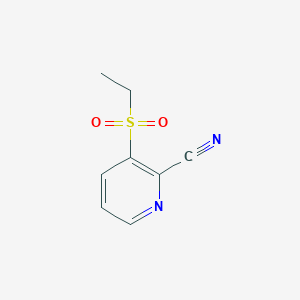
N,N,N',N',1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine: is a specialized organosilicon compound. It is characterized by the presence of both fluorinated alkyl groups and silane functionalities, making it a unique compound with distinct chemical properties. This compound is often used in various industrial and scientific applications due to its unique combination of hydrophobic and oleophobic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine typically involves the reaction of a fluorinated alkylsilane with a suitable amine. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction conditions include:
Temperature: The reaction is typically conducted at elevated temperatures, around 100-150°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the reaction.
Solvents: Common solvents include toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors is common to ensure consistent product quality and yield. The process also includes purification steps such as distillation and recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the silane groups to silanols.
Substitution: The fluorinated alkyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of silanols.
Substitution: Formation of substituted fluorinated alkyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, particularly in the synthesis of fluorinated organic compounds.
Surface Modification: It is employed to modify surfaces to impart hydrophobic and oleophobic properties.
Biology:
Bioconjugation: The compound is used in the conjugation of biomolecules for various biological assays and imaging techniques.
Medicine:
Drug Delivery: Its unique properties make it suitable for use in drug delivery systems, particularly for hydrophobic drugs.
Industry:
Coatings: It is used in the formulation of coatings for textiles and other materials to provide water and oil repellency.
Electronics: The compound is used in the electronics industry for the fabrication of water-repellent surfaces on electronic components.
作用機序
The mechanism by which N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine exerts its effects is primarily through its interaction with surfaces and molecules. The fluorinated alkyl groups provide a low surface energy, leading to hydrophobic and oleophobic properties. The silane groups can form strong bonds with various substrates, enhancing the durability of the coatings or modifications.
類似化合物との比較
N,N,N’,N’‘,N’'-Pentamethyldiethylenetriamine: This compound is similar in structure but lacks the fluorinated alkyl groups, making it less hydrophobic.
N,N,N-Trimethyl-1,3-propanediamine: Another similar compound but with different alkyl chain lengths and functionalities.
Uniqueness: N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine is unique due to its combination of fluorinated alkyl groups and silane functionalities, providing both hydrophobic and oleophobic properties along with strong substrate bonding capabilities.
特性
CAS番号 |
879881-65-9 |
|---|---|
分子式 |
C13H19F13N2Si |
分子量 |
478.37 g/mol |
IUPAC名 |
N-[dimethylamino-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C13H19F13N2Si/c1-27(2)29(5,28(3)4)7-6-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h6-7H2,1-5H3 |
InChIキー |
NTTVPRMNUJGUJM-UHFFFAOYSA-N |
正規SMILES |
CN(C)[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine](/img/structure/B15128258.png)
![(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128263.png)

![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)


![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)





![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)
